4-{2-[(2,3-Dichlorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}pyrimidin-2-amine
Overview
Description
4-{2-[(2,3-Dichlorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}pyrimidin-2-amine is a useful research compound. Its molecular formula is C14H11Cl2N5S and its molecular weight is 352.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound 4-{2-[(2,3-Dichlorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}pyrimidin-2-amine are yet to be fully identified. Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
The exact mode of action of this compound is not fully understood. It is likely that the compound interacts with its targets, leading to changes in their function. This can result in alterations to cellular processes, potentially influencing disease progression or health .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to downstream effects such as changes in cell signaling, gene expression, and metabolic processes .
Pharmacokinetics
For instance, some compounds are absorbed orally and show dose-proportional increases in blood concentration
Result of Action
Based on the activity of similar compounds, it could potentially influence a range of cellular processes, leading to changes in cell function or health .
Properties
IUPAC Name |
5-(2-aminopyrimidin-4-yl)-N-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N5S/c1-7-12(10-5-6-18-13(17)20-10)22-14(19-7)21-9-4-2-3-8(15)11(9)16/h2-6H,1H3,(H,19,21)(H2,17,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SALPYELFSKDPMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=C(C(=CC=C2)Cl)Cl)C3=NC(=NC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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